molecular formula C12H10N2O2 B13655638 Methyl 2-phenylpyrimidine-4-carboxylate

Methyl 2-phenylpyrimidine-4-carboxylate

Cat. No.: B13655638
M. Wt: 214.22 g/mol
InChI Key: SDXBGDDBJWIWEH-UHFFFAOYSA-N
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Description

Methyl 2-phenylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely used in medicinal chemistry due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate typically involves the reaction of 2-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-phenylpyrimidine-4-carboxylic acid+methanolcatalystMethyl 2-phenylpyrimidine-4-carboxylate+water\text{2-phenylpyrimidine-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-phenylpyrimidine-4-carboxylic acid+methanolcatalyst​Methyl 2-phenylpyrimidine-4-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, amine derivatives, and various substituted pyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 2-phenylpyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrimidine-4-carboxylic acid
  • Methyl 4-phenylpyrimidine-2-carboxylate
  • 2-Phenylpyrimidine-5-carboxylate

Uniqueness

Methyl 2-phenylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ester functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-8-13-11(14-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

SDXBGDDBJWIWEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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